molecular formula C10H8ClN4OP B3426376 4-Bromo-2-methoxybenzoyl chloride CAS No. 5213-16-1

4-Bromo-2-methoxybenzoyl chloride

Cat. No.: B3426376
CAS No.: 5213-16-1
M. Wt: 266.62 g/mol
InChI Key: PBGBGSFWLXLRTD-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxybenzoyl chloride is an organic compound with the molecular formula C8H6BrClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a bromine atom at the 4-position and a methoxy group at the 2-position. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Safety and Hazards

“4-Bromo-2-methoxybenzoyl chloride” is combustible and causes severe skin burns and eye damage . It may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest .

Relevant Papers A paper titled “A facile growth, optical behavior of organic nonlinear optical crystal: 4-bromo-2-methylbenzonitrile” discusses the preparation of a single organic nonlinear optical crystal at room temperature by the slow evaporation method .

Mechanism of Action

Target of Action

4-Bromo-2-methoxybenzoyl chloride is an organic compound that serves as a key intermediate in various chemical reactions . It is primarily used in the synthesis of other compounds, particularly in pharmaceutical research . The primary targets of this compound are the reactant molecules in these synthesis reactions.

Mode of Action

The compound acts as an electrophile, reacting with nucleophiles in substitution reactions . In these reactions, the chloride group (-Cl) on the benzoyl moiety is replaced by the nucleophile . This results in the formation of a new bond and the release of a chloride ion .

Biochemical Pathways

As a synthetic intermediate, this compound is involved in various biochemical pathways depending on the specific synthesis process. For instance, it can be used in the synthesis of γ-secretase modulators . The exact pathways and their downstream effects would depend on the specific reactions and the compounds being synthesized.

Result of Action

The primary result of the action of this compound is the formation of new organic compounds through its reactions with nucleophiles . These reactions can lead to a wide range of molecular and cellular effects, depending on the specific compounds being synthesized.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of water can lead to hydrolysis of the compound . Additionally, the reaction conditions, such as temperature and pH, can significantly affect the compound’s reactivity and stability . Therefore, it is typically stored in a dry, cool environment and handled under controlled conditions to prevent premature reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-methoxybenzoyl chloride can be synthesized through several methods. One common approach involves the bromination of 2-methoxybenzoyl chloride. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-methoxybenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters, facilitated by palladium catalysts.

    Reduction Reactions: The carbonyl group in this compound can be reduced to form corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine (TEA) or pyridine.

    Suzuki-Miyaura Coupling: Boronic acids or esters, palladium catalysts (e.g., Pd(PPh3)4), and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

    Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as ether or ethanol.

Major Products:

    Substitution Products: Amides, esters, or thioesters.

    Coupling Products: Biaryl compounds.

    Reduction Products: Alcohols or hydrocarbons.

Scientific Research Applications

4-Bromo-2-methoxybenzoyl chloride has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes.

    Biology: The compound is employed in the preparation of biologically active molecules and probes for studying biological processes.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.

Comparison with Similar Compounds

    2-Bromobenzoyl chloride: Similar structure but lacks the methoxy group, leading to different reactivity and applications.

    4-Bromo-2-hydroxybenzoyl chloride: Contains a hydroxyl group instead of a methoxy group, affecting its chemical properties and reactivity.

    4-Methoxybenzoyl chloride: Lacks the bromine atom, resulting in different reactivity and applications.

Uniqueness: 4-Bromo-2-methoxybenzoyl chloride is unique due to the presence of both bromine and methoxy substituents on the benzene ring. This combination of functional groups imparts distinct reactivity and allows for the synthesis of a wide range of derivatives with diverse applications in various fields.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-Bromo-2-methoxybenzoyl chloride involves the conversion of 4-Bromo-2-methoxybenzoic acid to its corresponding acid chloride using thionyl chloride.", "Starting Materials": [ "4-Bromo-2-methoxybenzoic acid", "Thionyl chloride", "Methanol", "Diethyl ether" ], "Reaction": [ "Dissolve 4-Bromo-2-methoxybenzoic acid in methanol.", "Add thionyl chloride dropwise to the solution while stirring.", "Heat the mixture under reflux for 2-3 hours.", "Cool the mixture to room temperature and evaporate the solvent under reduced pressure.", "Dissolve the residue in diethyl ether and wash with water.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 4-Bromo-2-methoxybenzoyl chloride." ] }

CAS No.

5213-16-1

Molecular Formula

C10H8ClN4OP

Molecular Weight

266.62 g/mol

IUPAC Name

7-chloro-2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine 2-oxide

InChI

InChI=1S/C10H8ClN4OP/c11-9-8-10(13-6-12-9)15-17(16,14-8)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14,15,16)

InChI Key

PBGBGSFWLXLRTD-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)Br)C(=O)Cl

Canonical SMILES

C1=CC=C(C=C1)P2(=O)NC3=C(N2)N=CN=C3Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Bromo-2-methoxybenzoic acid (2.934 g, 12.70 mmol) was mixed with sodium carbonate (2.2 g, 26.51 mmol). Thionyl chloride (20 mL) was added and the reaction mixture was heated at 80° C. for 16 hours. After distilling off excess thionyl chloride, heptane was added and the solid was collected by filtration to give 4-bromo-2-methoxy-1-benzenecarbonyl chloride (3.16 g, 100%). 1H NMR (CDCl3) δ 3.94 (s, 3H), 7.16 (s, 1H), 7.20 (d, J=8.51 Hz, 1H), 7.95 (d, J=8.51 Hz, 1H).
Quantity
2.934 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
4-bromo-2-methoxy-1-benzenecarbonyl chloride
Yield
100%

Synthesis routes and methods II

Procedure details

To a suspension of 4-bromo-2-methoxybenzoic acid (2.5 g, 11.04 mmol) in CHCl3 (20 mL) was added DMF (catalytic) and thionyl chloride (1.6 mL, 22.08 mmol). The reaction was stirred at 55° C. for 1 hour and then concentrated to dryness to give the title compound.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Name
title compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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